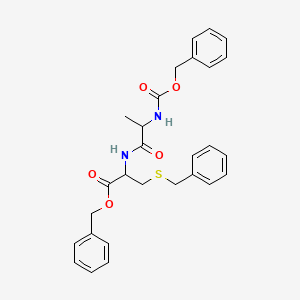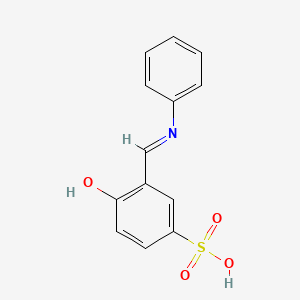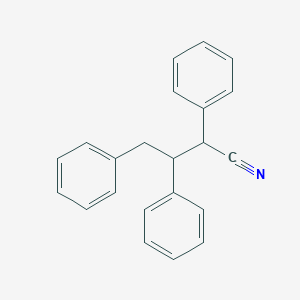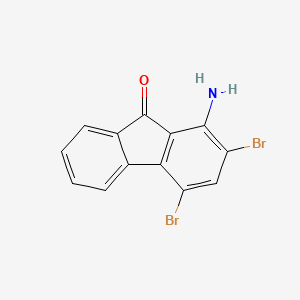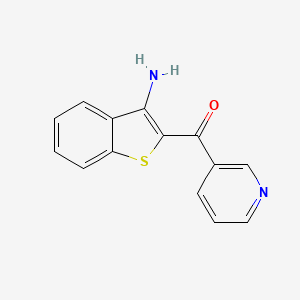
(3E)-6-(Tetrahydro-2H-pyran-2-yloxy)-3-hexen-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-6-(Tetrahydro-2H-pyran-2-yloxy)-3-hexen-1-OL is an organic compound characterized by the presence of a tetrahydropyran ring and a hexenol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-6-(Tetrahydro-2H-pyran-2-yloxy)-3-hexen-1-OL typically involves the reaction of a suitable hexenol precursor with tetrahydropyran. The reaction conditions often include the use of acid catalysts to facilitate the formation of the tetrahydropyran ring. The process may involve steps such as:
- Protection of the hydroxyl group in the hexenol precursor.
- Formation of the tetrahydropyran ring through cyclization.
- Deprotection of the hydroxyl group to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(3E)-6-(Tetrahydro-2H-pyran-2-yloxy)-3-hexen-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond in the hexenol chain can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides and strong bases like sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of ethers or esters depending on the substituent.
Scientific Research Applications
(3E)-6-(Tetrahydro-2H-pyran-2-yloxy)-3-hexen-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aroma.
Mechanism of Action
The mechanism of action of (3E)-6-(Tetrahydro-2H-pyran-2-yloxy)-3-hexen-1-OL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (3E)-5-(Tetrahydro-2H-pyran-2-yloxy)-3-penten-1-yn-1-ide
- (3E)-6-(Tetrahydro-2H-pyran-2-yloxy)-3-penten-1-yn-1-ide
Uniqueness
(3E)-6-(Tetrahydro-2H-pyran-2-yloxy)-3-hexen-1-OL is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
88730-60-3 |
|---|---|
Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
(E)-6-(oxan-2-yloxy)hex-3-en-1-ol |
InChI |
InChI=1S/C11H20O3/c12-8-4-1-2-5-9-13-11-7-3-6-10-14-11/h1-2,11-12H,3-10H2/b2-1+ |
InChI Key |
GDWHTYMAERZJCX-OWOJBTEDSA-N |
Isomeric SMILES |
C1CCOC(C1)OCC/C=C/CCO |
Canonical SMILES |
C1CCOC(C1)OCCC=CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



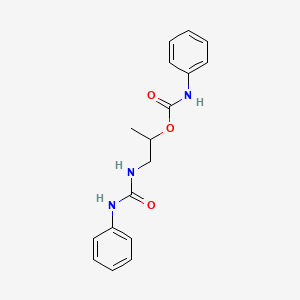

![(1E)-1-(4-nitrophenyl)ethanone [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11955452.png)
